Tylosin 3-Acetate

Description

Historical Context and Development

The historical development of this compound is intrinsically linked to the discovery of its parent compound, tylosin, which emerged from a remarkable international collaboration in antibiotic research during the late 1950s. The foundational discovery occurred when researchers at Lilly Research Laboratories received a soil sample from Thailand as part of their worldwide screening program for new antibiotic-producing microorganisms. This systematic approach to natural product discovery represented the pharmaceutical industry's commitment to exploring diverse geographical regions for novel bioactive compounds. From this Thai soil sample, scientists successfully isolated a previously unknown strain of Streptomyces fradiae, which demonstrated the capacity to produce the antibiotic compound that would later be named tylosin. The initial isolation and characterization work was conducted by Dr. Robert L. Hamill and his colleagues, who cultured the organism on specialized media containing glucose, soybean meal, corn steep liquor, and various inorganic salts.

The development of tylosin derivatives, including this compound, emerged from subsequent research efforts aimed at understanding the chemical modifications possible within the tylosin structural framework. Research conducted in the 1990s provided crucial insights into the molecular mechanisms surrounding tylosin resistance and modification. The identification and characterization of the tlrB gene from tylosin-producing Streptomyces fradiae revealed important information about how these organisms naturally modify tylosin compounds. The TlrB protein was found to be capable of modifying tylosin and various biosynthetic precursors, leading to enhanced understanding of acetylation reactions within this chemical family. This research demonstrated that acetylation could occur at specific positions on the tylosin molecule, providing the scientific foundation for the deliberate synthesis and characterization of compounds such as this compound.

The systematic study of tylosin modifications gained momentum as analytical chemistry demands increased for well-characterized reference standards. The establishment of this compound as a recognized analytical standard occurred through collaborative efforts between pharmaceutical researchers and analytical chemistry specialists. Database entries for this compound first appeared in major chemical databases during the early 2000s, with PubChem recording its initial creation date as November 1, 2013, and subsequent modifications continuing through 2025. This timeline reflects the ongoing refinement of analytical characterization methods and the continuous improvement of chemical data quality standards within the pharmaceutical industry.

Classification as a Macrolide Derivative

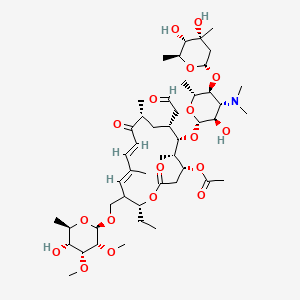

This compound belongs to the macrolide family of compounds, which are characterized by their large lactone ring structures and complex glycosidic attachments. The parent compound tylosin is classified as a bacteriostatic macrolide antibiotic with a broad spectrum of activity against Gram-positive organisms and a more limited range of Gram-negative organisms. The macrolide classification is based on the presence of a macrocyclic lactone ring, typically containing 12 to 16 carbon atoms, along with one or more sugar moieties attached through glycosidic bonds. In the case of tylosin and its derivatives, the macrolide structure features a 16-membered lactone ring system with multiple stereogenic centers and complex substitution patterns that contribute to its biological activity and chemical stability.

The structural relationship between this compound and its parent compound tylosin demonstrates the precise nature of chemical modification within the macrolide family. Tylosin itself has the molecular formula C46H77NO17 and contains three sugar units attached to the core macrolide structure. The acetylation at the 3-position in this compound introduces an additional acetyl group, resulting in the molecular formula C48H79NO18, which represents the addition of C2H2O to the parent structure. This modification occurs specifically at the 3-hydroxyl position of the tylosin molecule, creating an ester linkage that alters both the physical and chemical properties of the compound while maintaining the fundamental macrolide character.

The mechanism of action characteristic of macrolide compounds involves the inhibition of protein synthesis through binding to the 50S subunit of bacterial ribosomes. More specifically, macrolide antibiotics are bacteriostatic compounds that reversibly bind to the 23S ribosomal ribonucleic acid in the 50S ribosome subunit and inhibit messenger ribonucleic acid-directed protein synthesis. This binding interaction also stimulates the dissociation of peptidyl-transfer ribonucleic acid from ribosomes during the translocation process, further contributing to the bacteriostatic effect. While this compound maintains the structural features necessary for such interactions, its primary utility lies in analytical applications rather than biological activity studies.

| Property | Tylosin | This compound |

|---|---|---|

| Molecular Formula | C46H77NO17 | C48H79NO18 |

| Molecular Weight | 916.12 g/mol | 958.1 g/mol |

| CAS Number | 1401-69-0 | 63409-10-9 |

| Modification | Parent compound | 3-O-Acetyl derivative |

Significance in Analytical Chemistry

Properties

IUPAC Name |

[(4R,5S,6S,7R,9R,11E,13E,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H79NO18/c1-14-34-32(23-60-47-44(59-13)43(58-12)39(54)27(5)62-47)19-24(2)15-16-33(52)25(3)20-31(17-18-50)41(26(4)35(64-30(8)51)21-36(53)65-34)67-46-40(55)38(49(10)11)42(28(6)63-46)66-37-22-48(9,57)45(56)29(7)61-37/h15-16,18-19,25-29,31-32,34-35,37-47,54-57H,14,17,20-23H2,1-13H3/b16-15+,24-19+/t25-,26+,27-,28-,29+,31+,32?,34-,35-,37+,38-,39-,40-,41-,42-,43-,44-,45+,46+,47-,48-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJMWODQOMKONK-AXZSYZCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C(/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H79NO18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858550 | |

| Record name | Tylosin 3-Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

958.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63409-10-9 | |

| Record name | Tylosin 3-Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tylosin 3-Acetate can be synthesized through a bioconversion process using Streptomyces thermotolerans with Tylosin as the substrate. The process involves the transformation of Tylosin into 3-O-acetyltylosin by the endoenzyme acyA, with glucose providing the acetyl group. This intermediate is then further transformed into Tylvalosin by endoenzyme acyB, with leucine, valproic acid, and the isoamyl salt of glucose forming the precursor of isovaleryl .

Industrial Production Methods: In industrial settings, the production of this compound involves fermentation followed by acid and alkali recrystallization of the fermentation broth. High-purity this compound is obtained through silica gel column chromatography separation, using a mixture of ethyl acetate and petroleum ether (containing 0.1% triethylamine) as the eluent .

Chemical Reactions Analysis

Types of Reactions: Tylosin 3-Acetate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Veterinary Therapeutics

Treatment of Mycoplasma Infections in Poultry

Tylosin is effective against Mycoplasma gallisepticum, a common pathogen in chickens causing chronic respiratory diseases. A study established clinical breakpoints for tylosin against Mycoplasma gallisepticum, indicating an effective dosage regimen of 45.88 mg/kg body weight over three days. The study also assessed the impact on lung microbiota, revealing significant changes post-treatment, which are crucial for understanding the antibiotic's effects on microbial communities in poultry .

Management of Tylosin-Responsive Enteropathy in Dogs

Clinical trials have evaluated fecal microbiota transplantation (FMT) as an alternative to prolonged tylosin treatment in dogs with tylosin-responsive enteropathy. In a study involving 14 dogs, the FMT group showed a slightly higher efficacy (71.4% success rate) compared to the placebo group (50%), although the difference was not statistically significant due to small sample size. This research highlights the potential for FMT to mitigate reliance on antibiotics like tylosin while addressing gut health .

Livestock Production

Use in Cattle for Liver Abscess Prevention

Tylosin is widely used in beef cattle to prevent liver abscesses, which are linked to ruminal acidosis from high-grain diets. A systematic review indicated that tylosin administration could lead to increased antimicrobial resistance among enteric bacteria, raising concerns about food safety and public health . Despite these concerns, tylosin remains a critical component in managing cattle health and productivity.

| Application | Target Species | Dosage | Outcome |

|---|---|---|---|

| Treatment of Mycoplasma | Chickens | 45.88 mg/kg for 3 days | Effective against chronic respiratory disease |

| Prevention of Liver Abscesses | Cattle | 60-90 mg/head/day | Reduces incidence of liver abscesses |

Microbiome Research

Impact on Canine Fecal Microbiota

Research has demonstrated that tylosin can alter the composition of canine fecal microbiota. In vitro studies indicated that tylosin exhibited inhibitory effects on gut microbiota diversity, which could have implications for long-term health and disease management in dogs . The findings suggest careful consideration of tylosin's use to avoid detrimental impacts on gut health.

Pharmacokinetics and Dosage Adjustments

Allometric Scaling in Turkeys

A study focused on adjusting tylosin dosages based on allometric scaling in turkeys highlighted significant variability in pharmacokinetics across different age groups. The research found that intravenous administration resulted in more consistent drug exposure compared to oral administration, which had low bioavailability (8-12%). This insight is critical for optimizing treatment protocols in poultry farming .

Mechanism of Action

Tylosin 3-Acetate exerts its effects by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, preventing the elongation of the peptide chain during translation. This action results in a bacteriostatic effect, inhibiting the growth and reproduction of susceptible bacteria .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural and Molecular Comparison of Tylosin Derivatives

| Compound | Molecular Formula | Key Structural Features | Primary Use | Source |

|---|---|---|---|---|

| Tylosin A | C₄₆H₇₇NO₁₇ | Unmodified mycinose sugar | Veterinary antibiotic | Streptomyces fradiae |

| Tylosin 3-Acetate | C₄₈H₇₉NO₁₈ | Acetyl group at 3-position of mycinose | Research applications | Semi-synthetic |

| Tylosin D | C₄₅H₇₅NO₁₇ | Lacks mycarose sugar | Low-potency byproduct | Streptomyces fradiae |

| Tilmicosin | C₄₆H₈₀N₂O₁₃ | 3,5-dimethylpiperidinyl side chain | Veterinary antibiotic | Semi-synthetic |

| Acetylisovaleryltylosin | C₅₃H₈₇NO₁₉ | 3-acetate and 4B-isovaleryl modifications | Veterinary antibiotic | Semi-synthetic |

Key Observations :

- Tylosin A is the most bioactive natural component, with an MIC of 0.1 μg/mL against Kocuria rhizophila and 0.39 μg/mL against Staphylococcus aureus .

- Tylosin D , a natural byproduct, exhibits significantly lower bioactivity (MIC 1.56 μg/mL against K. rhizophila and 12.5 μg/mL against S. aureus) due to structural simplification .

- Tilmicosin and Acetylisovaleryltylosin (Tylvalosin) are semi-synthetic derivatives with enhanced pharmacokinetics, such as prolonged half-life, making them more suitable for veterinary use .

Table 2: Comparative Bioactivity and Stability

| Compound | MIC vs. S. aureus (μg/mL) | MIC vs. K. rhizophila (μg/mL) | Environmental Stability (pH 4–9) | Metabolite Bioactivity (%) |

|---|---|---|---|---|

| Tylosin A | 0.39 | 0.1 | Stable | 100 (reference) |

| Tylosin B | 0.78 | 0.1 | Stable | 83 |

| Tylosin C | 0.39 | 0.1 | Stable | ~100 |

| Tylosin D | 12.5 | 1.56 | Stable | 35 |

| This compound | Not reported | Not reported | Likely stable* | Not reported |

*Inferred from structural similarity to tylosin A .

Key Findings :

- Tylosin A and C exhibit nearly equivalent potency against Gram-positive bacteria, while tylosin B and D show reduced activity due to structural differences .

- Environmental studies show tylosin derivatives remain stable under moderate pH conditions but degrade into metabolites with reduced bioactivity (e.g., dihydrodesmycosin at 31% potency) .

Biological Activity

Tylosin 3-Acetate is a macrolide antibiotic derived from the natural product tylosin, primarily utilized in veterinary medicine. This compound exhibits significant biological activity, particularly against various bacterial infections in livestock. This article delves into its mechanism of action, pharmacokinetics, and clinical applications, supported by data tables and relevant case studies.

Overview of this compound

- Chemical Structure : this compound has the chemical formula and a molecular weight of approximately 958.14 g/mol. Its structure includes a large lactone ring that is characteristic of macrolides, contributing to its biological properties.

- Mechanism of Action : The primary mechanism involves binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis by preventing peptide chain elongation during translation. This action results in a bacteriostatic effect, effectively halting bacterial growth.

Antibacterial Spectrum

This compound demonstrates broad-spectrum antibacterial activity, particularly against:

- Gram-positive bacteria : Highly effective against species such as Staphylococcus aureus and Streptococcus pneumoniae.

- Mycoplasma species : Notably effective against Mycoplasma gallisepticum, a significant pathogen in poultry .

The compound shows limited activity against Gram-negative bacteria, which is typical for macrolides.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its efficacy and safety:

- Absorption : Rapidly absorbed after administration, with peak plasma concentrations typically occurring within 1-2 hours.

- Distribution : Widely distributed in body tissues, particularly in the lungs and liver.

- Metabolism : Primarily metabolized in the liver, with metabolites exhibiting varying degrees of antibacterial activity.

- Excretion : Excreted mainly via urine and feces, with a half-life that varies depending on the species being treated .

Study on Mycoplasma gallisepticum in Poultry

A pivotal study assessed the efficacy of this compound against Mycoplasma gallisepticum (MG) infections in chickens. Key findings included:

- Minimum Inhibitory Concentration (MIC) : The established MIC for MG isolates was found to be 2 µg/ml.

- Clinical Breakpoint (CBP) : The CBP was set at 2 µg/ml based on pharmacokinetics-pharmacodynamics (PK-PD) studies.

- Dosage Regimen : A dosage of 45.88 mg/kg body weight administered over three days effectively reduced MG infection severity .

Additionally, the study utilized 16S rRNA gene sequencing to analyze changes in lung microbiota pre- and post-treatment, revealing significant shifts that highlight the compound's impact on microbial communities in infected hosts.

Data Summary

| Parameter | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 958.14 g/mol |

| MIC Against M. gallisepticum | 2 µg/ml |

| CBP | 2 µg/ml |

| Dosage Regimen | 45.88 mg/kg for 3 days |

Environmental Considerations

Given its widespread use in veterinary medicine, the environmental impact of this compound has been scrutinized. Studies indicate potential risks associated with its residues affecting non-target organisms and ecosystems. Regulatory frameworks are being developed to assess these risks comprehensively .

Q & A

Basic: What are the critical parameters for synthesizing and characterizing Tylosin 3-Acetate in laboratory settings?

To synthesize this compound, ensure precise control of acetylation conditions (e.g., reaction temperature, molar ratios of reactants). Characterization requires:

- Nuclear Magnetic Resonance (NMR) to confirm structural modifications.

- High-Performance Liquid Chromatography (HPLC) to assess purity (>95% recommended for reproducible studies).

- Mass Spectrometry (MS) to validate molecular weight (958.14 g/mol) .

For known compounds, cross-reference spectral data with literature; for novel derivatives, provide full spectroscopic evidence and purity metrics (e.g., HPLC chromatograms) .

Basic: How does solubility impact experimental design involving this compound?

This compound is soluble in DMSO and methanol, making these solvents ideal for in vitro assays. However, solvent choice affects downstream applications:

- Use DMSO for cell-based studies (ensure final concentration ≤0.1% to avoid cytotoxicity).

- Use methanol for chromatographic analyses (e.g., HPLC-MS) due to lower interference .

Always validate solubility under experimental conditions (e.g., pH, temperature) to prevent precipitation .

Advanced: How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

Conflicting stability data (e.g., rapid degradation at pH 4 vs. stability at pH 5.7–6.7 ) necessitate:

- Controlled buffer systems : Use phosphate buffers (pH 7.0) for short-term stability.

- Kinetic studies : Monitor degradation rates via HPLC at 25°C, 37°C, and 50°C to identify Arrhenius behavior.

- Metabolite identification : Use LC-MS/MS to detect degradation products (e.g., tylosin aglycone) and adjust storage conditions accordingly .

Advanced: What experimental designs are optimal for assessing this compound’s environmental persistence and microbial resistance induction?

- Soil column studies : Simulate leaching by applying this compound-spiked manure to intact soil columns. Monitor leachate for parent compound and metabolites (e.g., via ELISA or HPLC ).

- Resistance assays : Quantify E. coli populations using selective media with/without tylosin. Compare resistance gene (ermB) expression via qPCR in treated vs. control soils .

- Statistical tools : Use ANOVA for dose-response relationships and DPS software for multivariate data analysis .

Advanced: How should researchers validate analytical methods for this compound quantification in complex matrices?

- Method comparison : Cross-validate ELISA (high throughput) with HPLC-MS (high specificity) using spiked samples (e.g., honey, water). Calculate recovery rates (target: 70–120%) and limit of detection (LOD < 1 ppb) .

- Matrix effects : Perform spike-and-recovery tests in target matrices (e.g., milk, soil extracts) to assess interference.

- Quality controls : Include internal standards (e.g., deuterated tylosin) to correct for instrument variability .

Advanced: What pharmacokinetic (PK) parameters are critical for in vivo studies of this compound?

- Compartmental analysis : Use WinNonlin or similar software to calculate AUC (area under the curve), Cmax, and half-life (t1/2).

- Dose proportionality : Test single IV/PO doses (e.g., 10–50 mg/kg) in animal models. Ensure serum sampling at critical timepoints (0–24 hrs) .

- Tissue residue analysis : Collect liver/kidney samples post-administration. Validate extraction protocols to avoid analyte degradation .

Advanced: How can researchers address data gaps in this compound’s ecotoxicological impact?

- Microcosm studies : Expose aquatic/terrestrial microcosms to environmentally relevant concentrations (e.g., 0.1–10 µg/L). Measure endpoints like algal growth inhibition or earthworm mortality.

- QSAR modeling : Predict toxicity using quantitative structure-activity relationships if empirical data are lacking.

- Meta-analysis : Synthesize existing data on tylosin’s persistence and bioaccumulation potential, noting discrepancies in methodology .

Advanced: What strategies improve reproducibility in studies involving this compound?

- Detailed protocols : Document solvent preparation, storage conditions (−20°C for long-term), and instrument calibration steps.

- Blinded experiments : Assign sample processing/analysis to different team members to reduce bias.

- Data sharing : Deposit raw datasets (e.g., chromatograms, PK curves) in public repositories with metadata (e.g., pH, temperature) .

Advanced: How should researchers statistically analyze contradictory growth promotion data for this compound in animal models?

- Exclusion criteria : Predefine thresholds for outliers (e.g., ±3 SD from mean) and exclude studies with confounding variables (e.g., concurrent antibiotic use) .

- Meta-regression : Use R or STATA to model dose-response relationships across studies. Adjust for covariates like animal age or diet.

- Sensitivity analysis : Test robustness of conclusions by iteratively removing datasets .

Advanced: What methodologies optimize metabolite identification in this compound degradation studies?

- High-resolution MS (HRMS) : Employ Orbitrap or Q-TOF systems to fragment degradation products (e.g., m/z 916.4 for deacetylated tylosin).

- Isotopic labeling : Use <sup>13</sup>C-labeled this compound to trace metabolic pathways in soil/water systems.

- Computational tools : Apply molecular networking (e.g., GNPS) to cluster MS/MS spectra and annotate unknown metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.